molecular formula C21H21BrClN3O2S B2870842 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide CAS No. 422288-27-5

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide

Cat. No. B2870842
CAS RN: 422288-27-5
M. Wt: 494.83
InChI Key: DJGWGBKOCNNKDC-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative, which is a class of organic compounds that are structurally similar to quinazoline. Quinazolinones are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .


Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a heterocycle containing two nitrogen atoms . It also has a bromine atom and a sulfanylidene group attached to the quinazolinone core, and a hexanamide group linked to a chlorobenzene ring.


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the sulfanylidene group could affect its reactivity, polarity, and solubility .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide have demonstrated significant antibacterial and antifungal activities. Studies have shown that these compounds are effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, Patel et al. (2010) reported the synthesis of related sulfonamides with remarkable antimicrobial activities, indicating potential for therapeutic applications in combating infections (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Antitumor Potential

Some derivatives of quinazolinone, closely related to the queried compound, have been evaluated for their potential as antitumor agents. For example, in a study by Bavetsias et al. (2002), water-soluble analogues of quinazolin-4-one-based antitumor agents were synthesized and showed enhanced cytotoxicity compared to the parent compound, suggesting potential use in cancer therapy (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic properties of quinazolinone derivatives. Kumar et al. (2009) synthesized new derivatives which exhibited significant anti-inflammatory activity, highlighting their potential use in treating conditions associated with inflammation and pain (Kumar & Rajput, 2009).

Enzyme Inhibition and Molecular Docking Studies

Quinazolinone derivatives have been studied for their inhibitory activity against various enzymes, which is crucial in the design of drugs for specific therapeutic targets. For example, Ilies et al. (2003) investigated the inhibition of carbonic anhydrase by halogenated sulfonamides, providing insights into the design of potent inhibitors with potential applications in treating various diseases (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Synthesis and Characterization

The synthesis and structural characterization of quinazolinone derivatives form a significant part of their scientific research applications. Studies focus on developing new synthetic routes and characterizing the chemical and physical properties of these compounds, which is essential for their potential application in various fields. For instance, the work by Patel et al. (2010) on the synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones is a notable example (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Mechanism of Action

The mechanism of action of quinazolinone derivatives depends on their specific biological activity. For example, some quinazolinones act as inhibitors of certain enzymes, while others may interact with specific receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Quinazolinones are a focus of ongoing research due to their wide range of biological activities. Future research could explore the potential applications of this compound in medicine, as well as its synthesis and chemical reactivity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(2-chlorophenyl)methyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "2-amino-4-bromo-6-methoxyquinazoline", "2-chlorobenzylamine", "hexanoyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat the mixture to reflux for 4 hours.", "b. Cool the mixture and add 2-amino-4-bromo-6-methoxyquinazoline. Heat the mixture to reflux for 6 hours.", "c. Cool the mixture and add sodium hydroxide solution. Extract the mixture with ethyl acetate.", "d. Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and 2-chlorobenzylamine in hexanoyl chloride. Heat the mixture to reflux for 6 hours.", "b. Cool the mixture and add hydrochloric acid. Extract the mixture with ethyl acetate.", "c. Wash the organic layer with sodium bicarbonate solution and water, dry over sodium sulfate, and evaporate the solvent to obtain N-[(2-chlorophenyl)methyl]hexanamide.", "d. Dissolve N-[(2-chlorophenyl)methyl]hexanamide and 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in ethanol. Heat the mixture to reflux for 6 hours.", "e. Cool the mixture and filter the precipitate. Wash with water and dry to obtain the final product." ] }

CAS RN

422288-27-5

Molecular Formula

C21H21BrClN3O2S

Molecular Weight

494.83

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H21BrClN3O2S/c22-15-9-10-18-16(12-15)20(28)26(21(29)25-18)11-5-1-2-8-19(27)24-13-14-6-3-4-7-17(14)23/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,24,27)(H,25,29)

InChI Key

DJGWGBKOCNNKDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

solubility

not available

Origin of Product

United States

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